

Preliminary Efficacy of TSU-68: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: 6-Hydroxy-TSU-68

Cat. No.: B15591463

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Disclaimer: This document summarizes preliminary efficacy data for TSU-68 (Orantinib, SU6668). It is important to note that its metabolite, **6-Hydroxy-TSU-68**, is formed via biotransformation in human liver microsomes.^[1] Direct efficacy studies on **6-Hydroxy-TSU-68** are not readily available in the public domain. The following data on the parent compound, TSU-68, provides foundational information for researchers in the field.

TSU-68 is an orally active, multi-targeted receptor tyrosine kinase inhibitor.^{[2][3]} It primarily targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), key mediators of angiogenesis and tumor progression.^{[3][4][5]}

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of TSU-68 from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of TSU-68

| Target Kinase | Inhibition Parameter | Value | Reference |
|-------------------------------------|----------------------|-----------------|-----------|
| PDGFR β | Ki | 8 nM | [2][4][6] |
| FGFR1 | Ki | 1.2 μ M | [2][6] |
| VEGFR1 (Flt-1) | Ki | 2.1 μ M | [2][6] |
| c-kit | IC50 | 0.1 - 1 μ M | [6] |
| SCF-induced MO7E cell proliferation | IC50 | 0.29 μ M | [6][7] |
| VEGF-driven HUVEC mitogenesis | IC50 | 0.34 μ M | [6] |
| FGF-driven HUVEC mitogenesis | IC50 | 9.6 μ M | [6] |

Table 2: In Vivo Efficacy of TSU-68 in Human Tumor Xenograft Models

| Tumor Model | Dosing | Outcome | Reference |
|--|-----------------------------|--|-----------|
| Various (glioma, melanoma, lung, colon, ovarian, epidermoid) | 75-200 mg/kg (oral or i.p.) | Significant tumor growth inhibition | [4][6] |
| C6 glioma | 75 mg/kg | Suppression of tumor angiogenesis | [6] |
| HT29 human colon carcinoma | 200 mg/kg | Decreased average vessel permeability and fractional plasma volume | [6][7] |

Table 3: Clinical Efficacy of TSU-68 in Advanced Cancers

| Cancer Type | Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
|-------------------------------------|---|-------------------------------|--|------------------------------|----------------------|
| Advanced Non-Small Cell Lung Cancer | 400 mg twice daily + Carboplatin + Paclitaxel | 39.4% | 5.6 months | - | [8] |
| Advanced Hepatocellular Carcinoma | 200 mg twice daily | 8.6% (1 CR, 2 PR) | 2.1 months | 13.1 months | [9] |
| Advanced Hepatocellular Carcinoma | 400 mg/day + 100 mg/day S-1 | 27.8% | 5.3 months | 12.8 months | [10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

1. Receptor Tyrosine Kinase Inhibition Assay (Cell-free)

- Objective: To determine the inhibitory activity (Ki) of TSU-68 against isolated receptor tyrosine kinases.
- Methodology:
 - Isolated Flk-1, FGFR1, and PDGFR β kinases were used.
 - Kinase reactions were initiated in the presence of varying concentrations of TSU-68 and ATP.
 - The phosphorylation of a substrate was measured to determine the rate of the kinase reaction.

- Kinetic analysis was performed to determine the mode of inhibition and the K_i value. TSU-68 was identified as a competitive inhibitor with respect to ATP.[4][6]

2. Cellular Phosphorylation Assay

- Objective: To assess the effect of TSU-68 on ligand-stimulated receptor tyrosine phosphorylation in a cellular context.
- Methodology:
 - Human umbilical vein endothelial cells (HUVECs) or NIH-3T3 cells overexpressing the target receptor were used.[6]
 - Cells were pre-incubated with various concentrations of TSU-68 (e.g., 0.03-10 μ M) for a specified time (e.g., 60 minutes).[6][7]
 - Cells were then stimulated with the corresponding ligand (e.g., VEGF, PDGF, or FGF).[6]
 - Cell lysates were prepared, and proteins were separated by SDS-PAGE.
 - Western blotting was performed using an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.[7]

3. Cell Proliferation Assay

- Objective: To evaluate the impact of TSU-68 on the proliferation of cells driven by specific growth factors.
- Methodology:
 - HUVECs or human myeloid leukemia MO7E cells were seeded in multi-well plates.[6]
 - Cells were treated with a range of TSU-68 concentrations.
 - Cell proliferation was stimulated with an appropriate growth factor (e.g., VEGF, FGF, or SCF).[6]

- After a defined incubation period, cell viability or proliferation was quantified using methods such as MTT or direct cell counting.
- IC50 values were calculated from the dose-response curves.

4. In Vivo Tumor Xenograft Studies

- Objective: To determine the anti-tumor efficacy of TSU-68 in a living organism.
- Methodology:
 - Human tumor cells (e.g., A375, Colo205, H460, Calu-6, C6) were implanted subcutaneously into athymic mice.[\[6\]](#)
 - Once tumors reached a palpable size, mice were randomized into control and treatment groups.
 - TSU-68 was administered orally or via intraperitoneal injection at specified doses (e.g., 75-200 mg/kg) and schedules.[\[4\]](#)[\[6\]](#)
 - Tumor volume was measured regularly throughout the study.
 - At the end of the study, tumors were excised for further analysis, such as immunohistochemistry to assess angiogenesis.

5. Phase I Clinical Trial Design

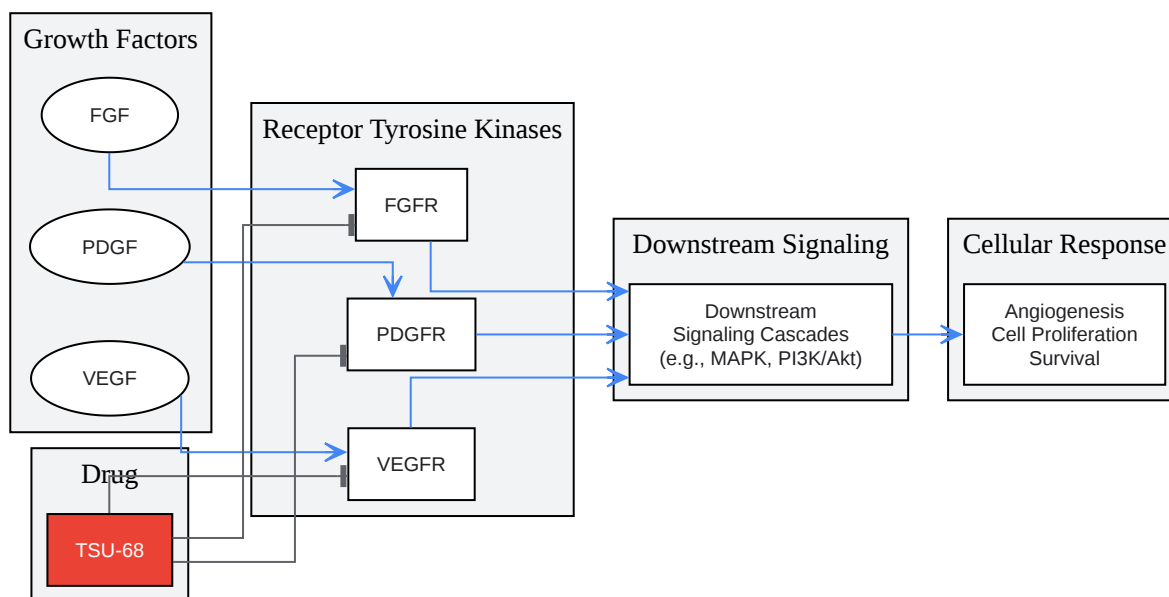
- Objective: To evaluate the safety, tolerability, pharmacokinetics, and recommended Phase II dose of TSU-68.
- Methodology:
 - Patients with advanced solid tumors were enrolled.[\[5\]](#)[\[11\]](#)[\[12\]](#)
 - A dose-escalation design was typically employed, with cohorts of patients receiving increasing doses of TSU-68.[\[11\]](#)[\[12\]](#)
 - TSU-68 was administered orally, often twice daily.[\[5\]](#)[\[11\]](#)[\[12\]](#)

- Patients were monitored for dose-limiting toxicities (DLTs).[5][11]
- Pharmacokinetic parameters (Cmax, AUC) were measured from plasma samples.[5][12]
- The maximum tolerated dose (MTD) and recommended dose (RD) for subsequent studies were determined.[5]

Signaling Pathways and Experimental Workflow

TSU-68 Mechanism of Action

TSU-68 competitively inhibits the ATP binding site of multiple receptor tyrosine kinases, primarily VEGFR, PDGFR, and FGFR. This blockade prevents the downstream signaling cascades that lead to angiogenesis, cell proliferation, and survival.

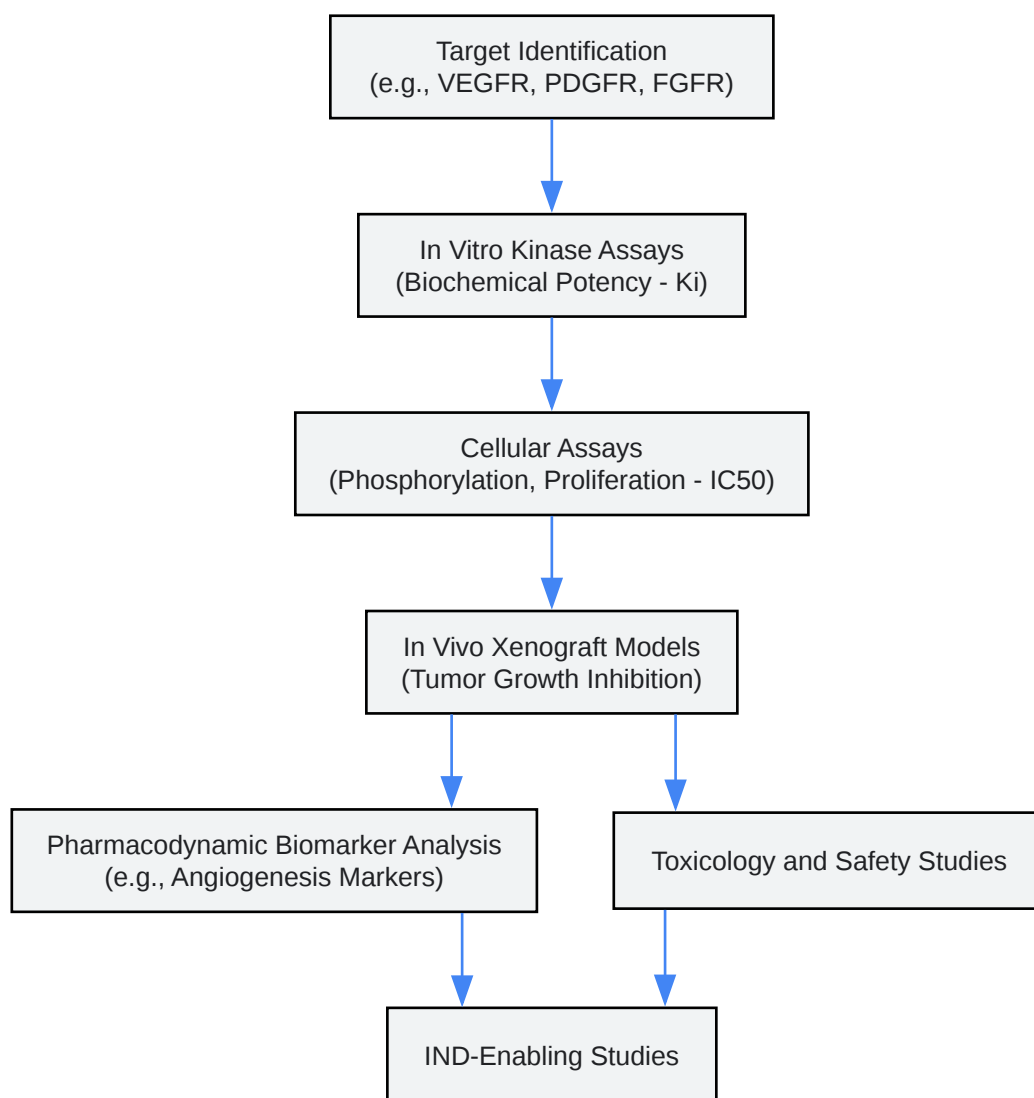


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Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling.

General Preclinical Efficacy Workflow

The evaluation of a novel anti-cancer agent like TSU-68 typically follows a structured preclinical workflow to establish its efficacy and mechanism of action before moving into clinical trials.



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Caption: A typical preclinical workflow for evaluating an anti-cancer agent.

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